molecular formula C16H13N3O3S B5611889 2-(1H-benzimidazol-2-ylthio)-N-1,3-benzodioxol-5-ylacetamide

2-(1H-benzimidazol-2-ylthio)-N-1,3-benzodioxol-5-ylacetamide

Cat. No. B5611889
M. Wt: 327.4 g/mol
InChI Key: XITYDHCRVHOJCP-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-ylthio)-N-1,3-benzodioxol-5-ylacetamide is a benzimidazole derivative, a class of compounds known for their broad spectrum of biological activities. The interest in such compounds lies in their versatile chemical structure, which allows for a wide range of chemical reactions and modifications, leading to numerous potential applications in chemistry and biology.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including our compound of interest, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. Studies have reported various methodologies for synthesizing such compounds, focusing on optimizing reaction conditions to improve yields and selectivity. For instance, Yadav et al. (2017) described the synthesis and characterization of similar benzimidazole derivatives, highlighting the importance of specific substituents in achieving desired biological activities (Yadav et al., 2017).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. Structural analyses often involve spectroscopic methods like NMR, IR, and X-ray crystallography. The detailed molecular structure informs about the compound's reactivity, stability, and interaction with biological targets. For example, El Foujji et al. (2021) reported on the solid-state structure of a related benzimidazole compound, providing insights into its zwitterionic tautomerization (El Foujji et al., 2021).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. These reactions allow for the introduction of different substituents, significantly altering the compound's properties and activities. Gabriele et al. (2007) explored cascade reactions to synthesize benzofuran-2-ylacetamides, demonstrating the versatility of benzimidazole derivatives in synthetic chemistry (Gabriele et al., 2007).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations. Inkaya (2018) provided a comprehensive analysis of the physical properties of a benzimidazole derivative through spectroscopic and thermal methods (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity (pKa), reactivity towards different reagents, and stability under various conditions, are critical for understanding how benzimidazole derivatives interact in chemical and biological systems. Duran and Canbaz (2013) investigated the pKa values of newly synthesized benzothiazole-2-yl acetamide derivatives, providing valuable information on their acid-base properties (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(17-10-5-6-13-14(7-10)22-9-21-13)8-23-16-18-11-3-1-2-4-12(11)19-16/h1-7H,8-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITYDHCRVHOJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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